1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane is an organic compound with the molecular formula C9H15Br. It belongs to the class of bicyclic compounds, specifically the bicyclo[2.2.2]octane derivatives. This compound is characterized by a bromomethyl group attached to the fourth carbon of the bicyclo[2.2.2]octane ring system, which also contains a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane typically involves the bromination of 4-methylbicyclo[2.2.2]octane. This can be achieved through the reaction of 4-methylbicyclo[2.2.2]octane with bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions. The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) at elevated temperatures to facilitate the formation of the bromomethyl derivative.
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2R) to form corresponding derivatives.
Elimination Reactions: Under strong basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids depending on the oxidizing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products Formed:
Nucleophilic Substitution: Formation of alcohols, nitriles, or amines.
Elimination Reactions: Formation of alkenes.
Oxidation: Formation of alcohols or carboxylic acids.
Scientific Research Applications
1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing the compound to participate in various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
1-Bromobicyclo[2.2.2]octane: Similar structure but lacks the methyl group at the fourth position.
4-Methylbicyclo[2.2.2]octane: Similar structure but lacks the bromomethyl group.
1-(Chloromethyl)-4-methylbicyclo[2.2.2]octane: Similar structure with a chloromethyl group instead of a bromomethyl group.
Uniqueness: 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane is unique due to the presence of both a bromomethyl and a methyl group on the bicyclo[2.2.2]octane ring system. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications.
Biological Activity
1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique bicyclic structure and the presence of a bromomethyl group. This article explores its biological activity, including antimicrobial properties, enzyme inhibition, and potential cytotoxic effects, supported by relevant research findings and data tables.
- Molecular Formula : C11H17Br
- Molecular Weight : 261.16 g/mol
- Structure : The compound features a bicyclo[2.2.2]octane framework, which contributes to its structural rigidity and potential biological interactions.
The biological activity of this compound is primarily attributed to its electrophilic bromomethyl group, which can participate in nucleophilic substitution reactions. This allows the compound to interact with various biological targets, influencing metabolic pathways and cellular processes.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial properties , making it a candidate for further investigation in drug development against bacterial infections.
Enzyme Inhibition
Research has suggested that this compound may inhibit specific enzymes involved in metabolic pathways, indicating potential applications in treating metabolic disorders. The exact mechanisms of enzyme inhibition remain to be fully elucidated but may involve competitive or non-competitive inhibition.
Cytotoxic Effects
In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, suggesting its potential role in cancer therapy. The cytotoxic effects are likely mediated through the disruption of cellular signaling pathways that regulate cell proliferation and survival.
Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Enzyme Inhibition | Modulation of enzyme activity | |
Cytotoxicity | Induction of apoptosis in cancer cell lines |
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound exhibited significant inhibitory effects on Gram-positive bacteria, suggesting its potential as an antibiotic agent.
- Enzyme Interaction Studies : Further research explored the binding affinity of the compound towards specific enzymes involved in glucose metabolism, revealing promising results that warrant additional investigation into its therapeutic applications for diabetes management.
- Cytotoxicity Assessments : In a series of assays involving human cancer cell lines, the compound showed dose-dependent cytotoxic effects, with IC50 values indicating effective concentrations for inducing apoptosis.
Properties
CAS No. |
2913280-76-7 |
---|---|
Molecular Formula |
C10H17Br |
Molecular Weight |
217.15 g/mol |
IUPAC Name |
1-(bromomethyl)-4-methylbicyclo[2.2.2]octane |
InChI |
InChI=1S/C10H17Br/c1-9-2-5-10(8-11,6-3-9)7-4-9/h2-8H2,1H3 |
InChI Key |
GRGZQIVJORFHRB-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(CC1)(CC2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.